molecular formula C9H8ClFO2 B13226169 1-[2-(Chloromethoxy)-5-fluorophenyl]ethan-1-one

1-[2-(Chloromethoxy)-5-fluorophenyl]ethan-1-one

Katalognummer: B13226169
Molekulargewicht: 202.61 g/mol
InChI-Schlüssel: HJWNRNQZYZFDIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(Chloromethoxy)-5-fluorophenyl]ethan-1-one is an organic compound with the molecular formula C9H8ClFO2. This compound is characterized by the presence of a chloromethoxy group and a fluorine atom attached to a phenyl ring, along with an ethanone group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Chloromethoxy)-5-fluorophenyl]ethan-1-one typically involves the reaction of 2-(chloromethoxy)-5-fluorobenzene with ethanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[2-(Chloromethoxy)-5-fluorophenyl]ethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethoxy group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The ethanone group can be reduced to an alcohol or oxidized to a carboxylic acid.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Sodium methoxide (NaOMe) in methanol.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

Major Products Formed:

    Substitution: Formation of 1-[2-(Methoxymethoxy)-5-fluorophenyl]ethan-1-one.

    Reduction: Formation of 1-[2-(Chloromethoxy)-5-fluorophenyl]ethanol.

    Oxidation: Formation of 1-[2-(Chloromethoxy)-5-fluorophenyl]ethanoic acid.

Wissenschaftliche Forschungsanwendungen

1-[2-(Chloromethoxy)-5-fluorophenyl]ethan-1-one is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Employed in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 1-[2-(Chloromethoxy)-5-fluorophenyl]ethan-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

  • 1-[2-(Chloromethoxy)phenyl]ethan-1-one
  • 1-[2-(Methoxymethoxy)-5-fluorophenyl]ethan-1-one
  • 1-[2-(Chloromethoxy)-4-fluorophenyl]ethan-1-one

Comparison: 1-[2-(Chloromethoxy)-5-fluorophenyl]ethan-1-one is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The presence of both chloromethoxy and fluorine groups provides a distinct set of properties that can be exploited in various applications.

Eigenschaften

Molekularformel

C9H8ClFO2

Molekulargewicht

202.61 g/mol

IUPAC-Name

1-[2-(chloromethoxy)-5-fluorophenyl]ethanone

InChI

InChI=1S/C9H8ClFO2/c1-6(12)8-4-7(11)2-3-9(8)13-5-10/h2-4H,5H2,1H3

InChI-Schlüssel

HJWNRNQZYZFDIN-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=C(C=CC(=C1)F)OCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.